甲基(1R)-3-氧代环戊烷-1-羧酸酯

概述

描述

Methyl (1R)-3-oxocyclopentane-1-carboxylate is a chemical compound that is part of a broader class of cyclopentanone and cyclopentene derivatives. These compounds are characterized by a cyclopentanone or cyclopentenone ring structure with various substituents, which can significantly alter their chemical behavior and physical properties. The compound is a specific enantiomer, indicating its importance in stereochemistry and potential applications in asymmetric synthesis.

Synthesis Analysis

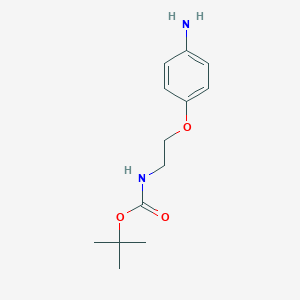

The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, demonstrating a method to obtain specific enantiomers of a structurally similar compound . This indicates that similar strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex, with various substituents influencing the overall conformation. For example, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by two-dimensional NMR spectroscopy revealed a conformational behavior that is influenced by the specific arrangement of substituents around the cyclopentanone ring . This suggests that the molecular structure of methyl (1R)-3-oxocyclopentane-1-carboxylate would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

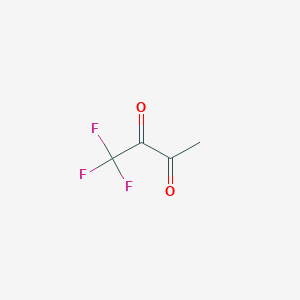

Cyclopentanone derivatives can participate in various chemical reactions. An EPR study of radicals derived from cyclopentanone and methyl 2-oxocyclopentanecarboxylate showed the characterization of radicals formed from these substrates, which could provide insights into the radical chemistry of the compound . Additionally, the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions indicates that the double bond in cyclopentanone derivatives can be a reactive site for cycloadditions .

Physical and Chemical Properties Analysis

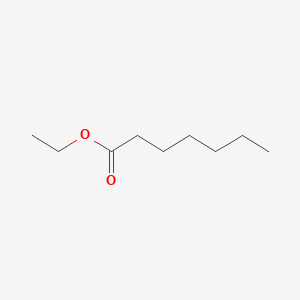

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. A review of methyl hexyl oxo cyclopentanone carboxylate, a fragrance ingredient, included an evaluation of its physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity data . This comprehensive analysis of a related compound suggests that similar evaluations would be necessary to fully understand the properties of methyl (1R)-3-oxocyclopentane-1-carboxylate.

科学研究应用

合成对映体

- 甲基(1R)-3-氧代环戊烷-1-羧酸酯被用于高效合成对映体。一项研究展示了甲基(RS)-5-叔丁基环戊烯-1-羧酸酯的并行动力学分辨,导致了甲基2-氨基-5-叔丁基环戊烷-1-羧酸酯的(1R,2S,5S)-和(1S,2R,5R)-对映体的生成 (Davies et al., 2003)。

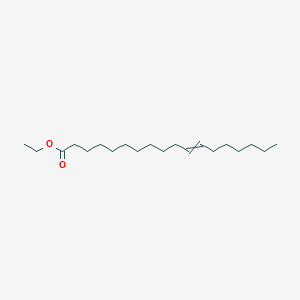

信息素合成

- 该化合物已被用于合成信息素。一个显著的例子是从乙基2-氧代环戊烷-1-羧酸酯开始合成(−)-前香脂,一种树皮甲虫信息素 (Nishimura & Mori, 1998)。

酶抑制研究

- 研究探索了其在酶过程中的抑制作用。例如,1-氨基环戊烷-1-羧酸(环亮氨酸)被发现是多种酶S-腺苷甲硫氨酸合成的竞争性抑制剂 (Coulter et al., 1974)。

化学和立体选择性合成

- 它被用于化学和立体选择性合成过程。一项研究描述了二铑(II)催化的2-重氮-3-氧代己酸酯的C-H插入反应,导致了光学活性、高度官能化的环戊烷的形成 (Yakura et al., 1999)。

反应机制研究

- 此外,该化合物在研究反应机制方面起着重要作用,例如Dowd-Beckwith环扩张反应和分子内氢转移反应 (Ardura & Sordo, 2005)。

属性

IUPAC Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

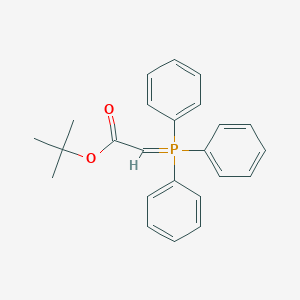

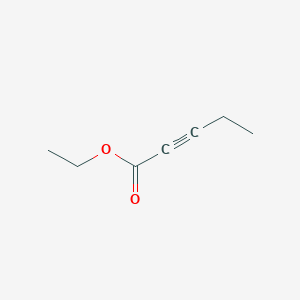

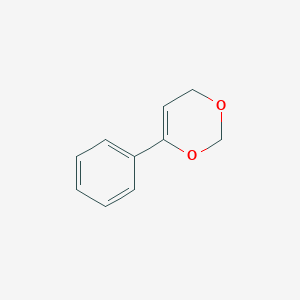

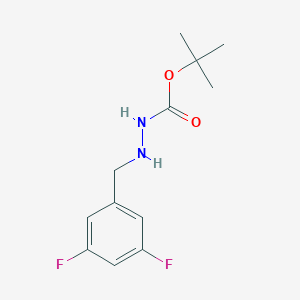

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

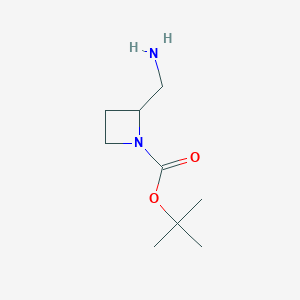

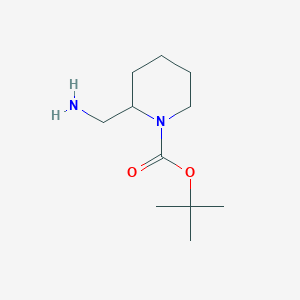

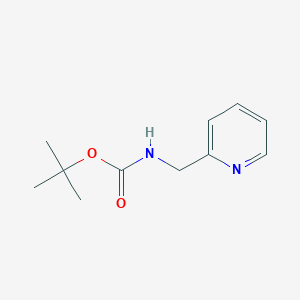

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)